4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is a complex organic compound with a unique structure that includes two dioxolanone rings connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane in a 1:2 molar ratio . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure with two epoxy groups instead of dioxolanone rings.
4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Contains benzonitrile groups instead of dioxolanone rings.
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is unique due to its dioxolanone rings, which provide distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
110700-66-8 |
---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
4-[6-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H22O8/c15-13-19-9-11(21-13)7-17-5-3-1-2-4-6-18-8-12-10-20-14(16)22-12/h11-12H,1-10H2 |
InChI Key |
MNMBZAAJFUPCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COCCCCCCOCC2COC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.